molecular formula C10H10ClNO3 B3289889 (S)-2-acetamido-2-(4-chlorophenyl)acetic acid CAS No. 86169-29-1

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid

Cat. No. B3289889
CAS RN: 86169-29-1
M. Wt: 227.64 g/mol
InChI Key: DPIZEVUKGXOVPS-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of “(S)-2-acetamido-2-(4-chlorophenyl)acetic acid” can be inferred from its name. It likely contains a chiral center at the 2-carbon of the acetic acid moiety, with an acetamido group and a 4-chlorophenyl group attached .


Chemical Reactions Analysis

The reactivity of “(S)-2-acetamido-2-(4-chlorophenyl)acetic acid” would depend on its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The acetamido group could participate in reactions involving the carbonyl or the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-acetamido-2-(4-chlorophenyl)acetic acid” can be predicted based on its structure. It likely has a relatively high melting point due to the presence of polar functional groups. It may be soluble in polar solvents due to the presence of the carboxylic acid and acetamido groups .

Safety And Hazards

The safety and hazards of “(S)-2-acetamido-2-(4-chlorophenyl)acetic acid” would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

(2S)-2-acetamido-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIZEVUKGXOVPS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857128
Record name (2S)-Acetamido(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid

CAS RN

86169-29-1
Record name (2S)-Acetamido(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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